molecular formula C6H8O B1354596 (S)-2-Ethynyltetrahydrofuran

(S)-2-Ethynyltetrahydrofuran

Cat. No.: B1354596
M. Wt: 96.13 g/mol
InChI Key: DPVDWZKEDJNHKJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Ethynyltetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with an ethynyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethynyltetrahydrofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often a tetrahydrofuran derivative.

    Ethynylation: The key step involves the introduction of the ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction using ethynyl halides or acetylene gas under specific conditions.

    Purification: The final product is purified using chromatographic techniques to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and costs.

    Automated Purification: Using automated chromatographic systems to achieve high purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethynyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as organolithium or Grignard reagents.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-tetrahydrofuran.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(S)-2-Ethynyltetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Ethynyltetrahydrofuran exerts its effects involves:

    Molecular Targets: The ethynyl group can interact with various enzymes and receptors, potentially inhibiting or activating them.

    Pathways Involved: The compound may influence metabolic pathways by modifying enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-2-ethynyl-tetrahydrofuran: The enantiomer of (S)-2-Ethynyltetrahydrofuran, with similar but distinct properties.

    2-ethynyl-tetrahydropyran: A similar compound with a six-membered ring instead of a five-membered ring.

    2-ethynyl-oxetane: A compound with a four-membered ring, offering different reactivity and properties.

Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2S)-2-ethynyloxolane

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m1/s1

InChI Key

DPVDWZKEDJNHKJ-ZCFIWIBFSA-N

Isomeric SMILES

C#C[C@@H]1CCCO1

Canonical SMILES

C#CC1CCCO1

Origin of Product

United States

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